molecular formula C14H18N2O B13919635 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile CAS No. 919284-65-4

4-[(Benzyloxy)methyl]piperidine-4-carbonitrile

Cat. No.: B13919635
CAS No.: 919284-65-4
M. Wt: 230.31 g/mol
InChI Key: IATSWWNNSWBVHY-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]piperidine-4-carbonitrile is an organic compound with the molecular formula C13H18N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound features a benzyloxy group attached to the piperidine ring, along with a carbonitrile group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable piperidine derivative under basic conditions.

    Introduction of the Carbonitrile Group: The carbonitrile group is often introduced via a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and facilitate the reaction.

    Temperature Control: Maintaining optimal temperatures to maximize yield and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]piperidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid or benzaldehyde derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-[(Benzyloxy)methyl]piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the carbonitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(Benzyloxy)methyl]piperidine: Lacks the carbonitrile group, resulting in different reactivity and applications.

    4-Cyanopiperidine: Lacks the benzyloxy group, leading to distinct chemical properties and uses.

Uniqueness

4-[(Benzyloxy)methyl]piperidine-4-carbonitrile is unique due to the presence of both the benzyloxy and carbonitrile groups, which confer specific reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(phenylmethoxymethyl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,16H,6-10,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATSWWNNSWBVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(COCC2=CC=CC=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60844144
Record name 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919284-65-4
Record name 4-[(Phenylmethoxy)methyl]-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919284-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Benzyloxy)methyl]piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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